6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1033-34-7
VCID: VC7861842
InChI: InChI=1S/C15H17N3OS/c1-20-15-16-13-7-8-18(10-12(13)14(19)17-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17,19)
SMILES: CSC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1
Molecular Formula: C15H17N3OS
Molecular Weight: 287.4

6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

CAS No.: 1033-34-7

Cat. No.: VC7861842

Molecular Formula: C15H17N3OS

Molecular Weight: 287.4

* For research use only. Not for human or veterinary use.

6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one - 1033-34-7

Specification

CAS No. 1033-34-7
Molecular Formula C15H17N3OS
Molecular Weight 287.4
IUPAC Name 6-benzyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C15H17N3OS/c1-20-15-16-13-7-8-18(10-12(13)14(19)17-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,17,19)
Standard InChI Key RSCGEJVYYFRFRY-UHFFFAOYSA-N
SMILES CSC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1
Canonical SMILES CSC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1

Introduction

Structural Characterization and Chemical Properties

Core Architecture and Substituent Effects

The compound features a tetrahydropyrido[4,3-d]pyrimidin-4-one core, where the pyridine ring is fused with a pyrimidinone moiety. The 6-position is substituted with a benzyl group, while the 2-position bears a methylthio (-SMe) substituent . This configuration introduces steric and electronic modifications compared to simpler pyrimidine derivatives:

  • Benzyl group: Enhances lipophilicity, potentially improving membrane permeability and target binding through π-π interactions .

  • Methylthio group: Contributes to electron-rich environments, influencing reactivity and hydrogen-bonding capacity .

The partial saturation of the pyridine ring (5,6,7,8-tetrahydro) reduces planarity, which may alter pharmacokinetic profiles by modulating metabolic stability .

Biological Activity and Mechanism

Antiviral Activity

Pyrimidin-4(3H)-one derivatives bearing sulfur substituents show notable anti-HIV activity. In the S-DABO series:

  • 2-(Methylthio) analogs: EC50 = 0.8–12 nM against wild-type HIV-1 .

  • Resistance profiles: 2–3-fold resistance against K103N and Y181C mutants, superior to first-generation NNRTIs .

The methylthio group at C2 likely enhances binding to the NNRTI pocket by filling a hydrophobic cavity adjacent to Tyr181 and Tyr188 residues .

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

Comparative data from related compounds reveal critical SAR trends:

PositionModificationActivity ImpactSource
C2-SMe → -OEt5–10× reduced potency (HIV RT)
C6Benzyl → cyclohexylImproved metabolic stability
N3H → MeIncreased cytotoxicity

For the subject compound:

  • The C2 methylthio group balances steric bulk and electronic effects, optimizing target engagement.

  • C6 benzyl substitution provides optimal π-stacking without excessive hydrophobicity .

Chirality and Conformational Effects

In the tetrahydropyridothieno[2,3-d]pyrimidine series, the R-enantiomer of a chiral side chain showed complete loss of kinase inhibition (IC50 > 10,000 nM vs 19 nM for S-enantiomer) . This highlights the importance of stereochemistry in the tetrahydropyrido ring system, suggesting that the saturated ring in 6-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one may enforce a bioactive conformation.

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

The tetrahydro ring system reduces oxidative metabolism compared to fully aromatic analogs. In rat liver microsomes:

  • Tetrahydropyrido-pyrimidinones: t1/2 = 45–60 min .

  • Fully aromatic analogs: t1/2 = 12–18 min .

The methylthio group may undergo slow oxidation to sulfoxide metabolites, requiring evaluation of clearance pathways .

Selectivity Profiles

Kinase inhibition data for analog 19 (IC50 values):

KinaseIC50 (nM)
EGFR3.2
HER2420
VEGFR2>1,000

This 130-fold selectivity for EGFR over HER2 suggests that the subject compound may retain kinase specificity .

Future Directions and Applications

Targeted Cancer Therapies

Given the potency of related compounds against EGFR mutants, this scaffold could address T790M-mediated resistance in NSCLC. Proposed development steps:

  • PROTAC conjugation: To enhance degradation of mutant EGFR .

  • CNS-penetrant analogs: Modulating logP via substituent changes (e.g., -CF3 instead of benzyl) .

Broad-Spectrum Antivirals

The methylthio-pyrimidinone core shows promise against resistant HIV strains. Hybridization with INSTI pharmacophores (e.g., diketo acids) may yield dual-action inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator